molecular formula C24H21ClN2O2 B11113216 7-chloro-2-(4-ethylphenyl)-N-(furan-2-ylmethyl)-8-methylquinoline-4-carboxamide

7-chloro-2-(4-ethylphenyl)-N-(furan-2-ylmethyl)-8-methylquinoline-4-carboxamide

Cat. No.: B11113216
M. Wt: 404.9 g/mol
InChI Key: LUBWXCVQXBNDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-CHLORO-2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, ethylphenyl, furan, and carboxamide groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-derived amines and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-CHLORO-2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-CHLORO-2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

7-chloro-2-(4-ethylphenyl)-N-(furan-2-ylmethyl)-8-methylquinoline-4-carboxamide

InChI

InChI=1S/C24H21ClN2O2/c1-3-16-6-8-17(9-7-16)22-13-20(24(28)26-14-18-5-4-12-29-18)19-10-11-21(25)15(2)23(19)27-22/h4-13H,3,14H2,1-2H3,(H,26,28)

InChI Key

LUBWXCVQXBNDNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.